![molecular formula C21H20N4O4 B2689334 N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396679-55-2](/img/structure/B2689334.png)
N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, an oxadiazole ring, a cyclohexyl group, and a benzo[d][1,3]dioxole group. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups could potentially give the compound a wide range of chemical properties and reactivities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups and rings. For example, the presence of the pyridine and oxadiazole rings could potentially make it polar and capable of forming hydrogen bonds, while the cyclohexyl group could potentially make it nonpolar and hydrophobic .Applications De Recherche Scientifique
Synthesis and Biological Activity Predictions
Compounds featuring the 1,2,4-oxadiazole ring, similar to the one in the query compound, have been synthesized and their biological activities predicted using computational tools. For example, a study reported the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, confirming their structures through various spectroscopic methods and predicting biological activities using a PASS prediction (Kharchenko, Detistov, & Orlov, 2008). This suggests the potential of such structures for diverse biological applications, from pharmacological to material science.
Heterocyclic Carboxamides and Their Applications
Another relevant research direction involves the synthesis and evaluation of heterocyclic carboxamides, compounds that share structural similarities with the query compound, especially in terms of the carboxamide functionality. These compounds have been explored for their potential as antipsychotic agents, demonstrating significant activities in various in vitro and in vivo assays (Norman et al., 1996). The study's insights into the structure-activity relationships could provide a foundational understanding for investigating the query compound's potential applications in neuroscience and pharmacology.
Antimicrobial and Antiviral Activities
Research on pyrazole derivatives, closely related to the oxadiazole moiety in the query compound, has revealed remarkable antiavian influenza virus activity, highlighting the potential of such structures in antiviral research (Hebishy, Salama, & Elgemeie, 2020). This suggests possible research avenues for the query compound in developing new antiviral agents, especially against emerging viral threats.
Advanced Materials and Molecular Engineering
The structural complexity and heterocyclic nature of the query compound also open up possibilities in materials science. Compounds with similar structural features have been explored for their photophysical properties, offering potential applications in developing new materials for electronics, photonics, and nanotechnology. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their broad spectrum of biological activities and their interest in materials science due to their photophysical properties (Moustafa et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19(14-6-7-16-17(11-14)28-13-27-16)24-21(8-2-1-3-9-21)20-23-18(25-29-20)15-5-4-10-22-12-15/h4-7,10-12H,1-3,8-9,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFOODKSOCBAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2689251.png)
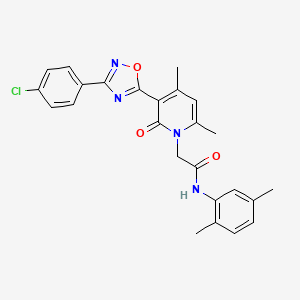
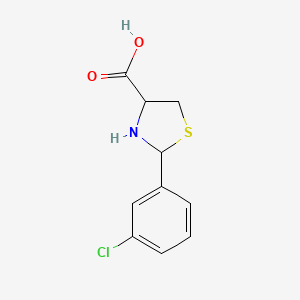
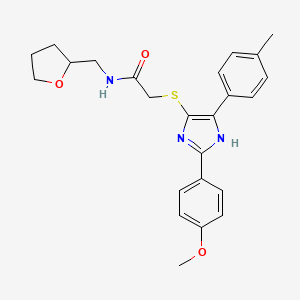
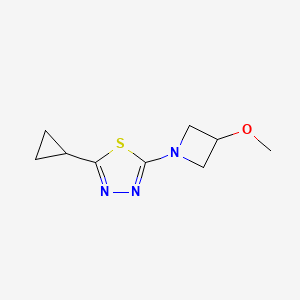
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2689257.png)
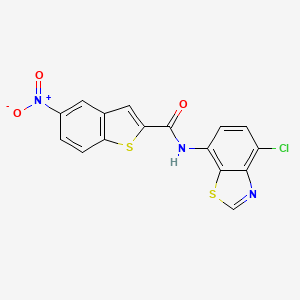
![N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide](/img/structure/B2689260.png)
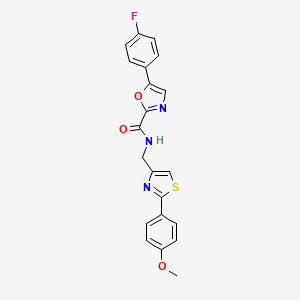

![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)
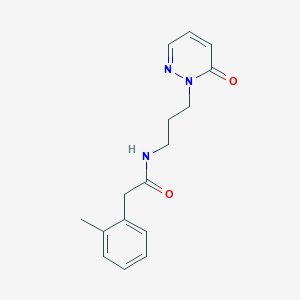
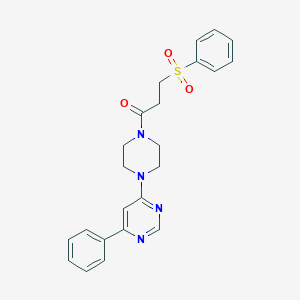
![N-[3-(1H-pyrazol-5-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2689274.png)